tert-butyl 1H-indazole-1-carboxylate

Synthetic intermediate Quality control Procurement specification

Regioselectivity challenges in indazole functionalization lead to mixed N1/N2 isomers, reducing yield. This N1-Boc-protected indazole (CAS 143181-29-3) provides a solution: - Boc group stable under basic conditions & elevated temps (Suzuki-Miyaura, Buchwald-Hartwig) - Orthogonal deprotection (mild acid-labile, compatible with SEM/benzyl esters) - 95% purity with batch-to-batch COA support Enables predictable C3 lithiation and SAR exploration for oncology/CNS drug discovery.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B13494826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1H-indazole-1-carboxylate
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2C=N1
InChIInChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13-14/h4-8H,1-3H3
InChIKeyWTCJDYCLDLRHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1H-Indazole-1-Carboxylate Procurement Specifications


tert-Butyl 1H-indazole-1-carboxylate (CAS: 143181-29-3; also known as N1-Boc-indazole) is an N1-protected indazole derivative wherein a tert-butyloxycarbonyl (Boc) protecting group is covalently attached to the N1 nitrogen of the indazole scaffold . The compound is commercially available as a white to yellow solid with purity specifications of 95%, as documented in vendor certificates of analysis . This compound is widely employed as a synthetic intermediate rather than an end-use active pharmaceutical ingredient, with documented applications in patent literature across diverse therapeutic areas including oncology (KRAS G12C inhibitors), kinase inhibition (Btk inhibitors), and inflammation [1][2][3]. The Boc group imparts enhanced chemical stability and facilitates regioselective synthetic manipulations compared to unprotected indazole [4][5].

Why Generic N1-Indazoles Cannot Replace tert-Butyl 1H-Indazole-1-Carboxylate


Indazole presents a regioselectivity challenge in synthetic chemistry: N1 versus N2 protection yields structurally distinct regioisomers with differing reactivity profiles, and unprotected indazole carries a free N-H bond that introduces competing reaction pathways [1]. Under strongly basic conditions, indazole protection occurs unselectively, producing mixtures of N1- and N2-protected isomers that require chromatographic separation and reduce overall yield [1]. The Boc group on tert-butyl 1H-indazole-1-carboxylate specifically directs reactivity to the C3 position via lithiation and enables participation in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with predictable regiochemical outcomes [1][2]. Furthermore, N-protected indazoles bearing alternative protecting groups (e.g., SEM) require different deprotection conditions and exhibit distinct stability profiles under reaction conditions [3]. Substituting a different N1-protected indazole derivative without verifying the specific protecting group, substitution pattern, and purity can alter reaction yields and complicate downstream purification [2][4].

tert-Butyl 1H-Indazole-1-Carboxylate Comparator Evidence


Physical Form and Purity Differentiation

Commercial tert-butyl 1H-indazole-1-carboxylate is specified as a white to yellow solid with a purity of 95%, as verified by Certificates of Analysis (COA) from the supplier . While alternative N1-Boc-indazole derivatives (e.g., tert-butyl 5-hydroxy-1H-indazole-1-carboxylate, CAS 1337879-67-0) share similar purity specifications (also available at 95%), the unsubstituted parent compound tert-butyl 1H-indazole-1-carboxylate provides a cleaner baseline scaffold free of additional functional groups that could introduce unwanted reactivity or require additional purification steps during subsequent derivatization . This purity specification establishes a verifiable quality benchmark for procurement decisions where consistency across synthetic campaigns is required.

Synthetic intermediate Quality control Procurement specification

Regioselective N1-Protection and Predictable Reactivity

Indazole protection is regiochemically ambiguous: under strongly basic conditions, protection yields a mixture of N1- and N2-substituted isomers, whereas under thermodynamic control, regioselective protection at N1 is achieved [1]. tert-Butyl 1H-indazole-1-carboxylate, prepared via Boc protection of 1H-indazole under thermodynamic conditions, represents the N1-regioisomer that enables predictable C3 lithiation and subsequent functionalization with electrophiles [1][2]. In contrast, alternative protection strategies such as SEM (2-(trimethylsilyl)ethoxymethyl) protection under novel conditions selectively yield the N2-protected isomer, which directs lithiation to a different position and produces a distinct set of derivatives [3]. The N1-Boc protected indazole scaffold is documented in over 40 successful acylation examples with high N1-selectivity using the DMAPO/Boc2O system, demonstrating robust and predictable reactivity [4].

Regioselective synthesis Protecting group strategy Indazole functionalization

Boc Protection Efficiency and Yield Comparison

Boc protection of substituted indazoles with di-tert-butyl dicarbonate (Boc2O) proceeds in high yield, establishing a benchmark for synthetic efficiency. Specifically, Boc protection of 1H-indazole-5-carboxaldehyde yields tert-butyl 5-formylindazole-1-carboxylate in approximately 96% yield . Similarly, protection of 1H-indazole-6-carboxaldehyde yields tert-butyl 6-formylindazole-1-carboxylate in approximately 91% yield [1]. For the unsubstituted parent compound tert-butyl 1H-indazole-1-carboxylate, commercial vendors report synthesis via reaction of 1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine in dichloromethane at low temperatures to ensure high yield . The Mitsunobu reaction also furnishes N1-Boc 1H-indazoles in good to excellent yields from ortho-aminobenzoximes [2]. These yield ranges (typically 85-96% depending on substrate substitution) provide a quantitative basis for comparing synthetic routes and selecting optimal starting materials for multi-step campaigns.

Synthetic efficiency Boc protection Process chemistry

Boc Group Stability and Controlled Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on tert-butyl 1H-indazole-1-carboxylate provides enhanced stability during multi-step synthesis and enables selective deprotection under mild acidic conditions [1]. This contrasts with alternative protecting group strategies: SEM (2-(trimethylsilyl)ethoxymethyl) protected indazoles require fluoride-based deprotection (e.g., TBAF) or aqueous HCl in EtOH [2]; unprotected indazole with a free N-H bond is susceptible to deprotonation under basic conditions, though this property can avert undesirable ring-opening isomerization observed with N-protected indazoles in strong base [3]. The Boc group is stable under basic conditions and elevated temperatures, which are common in cross-coupling reactions, making it a preferred protecting group for Suzuki-Miyaura and Buchwald-Hartwig couplings involving indazole scaffolds [1]. Storage recommendations for Boc-indazole derivatives specify inert atmosphere and 2-8°C conditions , providing clear procurement and handling guidelines.

Protecting group chemistry Synthetic intermediate stability Orthogonal deprotection

tert-Butyl 1H-Indazole-1-Carboxylate Application Scenarios


Kinase Inhibitor and Anticancer Agent Development

The indazole core is a recognized bioisostere of purine bases, and N1-Boc protected indazole scaffolds have been employed in the synthesis of kinase inhibitors for anticancer applications [1][2]. Specifically, patent literature documents the use of tert-butyl 1H-indazole-1-carboxylate derivatives in the development of Btk (Bruton's tyrosine kinase) inhibitors and KRAS G12C inhibitors [1][2]. The Boc protecting group enables regioselective functionalization at the C3 position, allowing systematic structure-activity relationship (SAR) exploration [3]. This application scenario is most appropriate for medicinal chemistry teams requiring a versatile, protected indazole scaffold for kinase inhibitor library synthesis with predictable reactivity [1][3].

Orthogonal Protection in Multi-Step Synthesis

tert-Butyl 1H-indazole-1-carboxylate provides an N1-protected indazole scaffold where the Boc group is stable under basic conditions and elevated temperatures, enabling Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to proceed at other positions (e.g., C5-bromo derivatives) without N-deprotection [1]. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA or HCl) at a later synthetic stage, orthogonal to other protecting groups such as SEM (fluoride-labile) or benzyl esters (hydrogenolysis-labile) [2]. This orthogonal deprotection capability is critical for complex molecule synthesis where multiple protecting groups must be manipulated sequentially [1][2].

Commercial-Scale Process Chemistry with Yield Benchmarks

The synthesis of tert-butyl 1H-indazole-1-carboxylate and its derivatives via Boc protection proceeds in high yield (documented 91-96% for substituted analogs) [1][2], providing a cost-effective route to protected indazole scaffolds at scale. Commercial availability at 95% purity with Certificates of Analysis supports batch-to-batch consistency in industrial settings [3]. The DMAPO/Boc2O one-pot N1-acylation methodology offers an alternative route with high N1-selectivity and broad substrate scope (>40 examples), further expanding the utility of N1-functionalized indazoles in process development . This scenario is suited for process chemistry groups requiring robust, high-yielding synthetic routes with predictable regiochemical outcomes .

GPCR and CNS Drug Discovery via Indazole Bioisosterism

Indazole derivatives have been developed as selective 5-HT4 receptor agonists for potential CNS and gastrointestinal applications, as documented in patent literature [1]. The indazole core serves as a bioisostere of indole, offering improved metabolic stability due to reduced susceptibility to Phase I and II metabolism compared to phenol-based scaffolds [2]. tert-Butyl 1H-indazole-1-carboxylate provides a protected entry point for synthesizing substituted indazole derivatives for GPCR-targeted drug discovery programs. This scenario is appropriate for CNS and GI drug discovery teams exploring indazole-based pharmacophores [1].

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